1-Methyl-4-(4-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by a piperazine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the para position. This compound is typically a white to yellow crystalline solid and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with piperazine. The general steps are as follows:
Synthesis of 4-nitrobenzaldehyde: This involves the nitration of benzaldehyde using nitric acid and sulfuric acid.
Reaction with piperazine: 4-nitrobenzaldehyde is then reacted with piperazine under controlled conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves large-scale reactions under controlled temperatures and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-Methyl-4-(4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(4-nitrophenyl)piperazine is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine: Similar structure with a methyl group at a different position on the phenyl ring.
1-Methyl-4-(4-aminophenyl)piperazine: The nitro group is reduced to an amino group.
1-(4-Nitrophenyl)piperazine: Lacks the methyl group on the piperazine ring
Uniqueness: 1-Methyl-4-(4-nitrophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and methyl groups allows for a range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Biological Activity
1-Methyl-4-(4-nitrophenyl)piperazine (MNPP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents an overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.26 g/mol
- CAS Number : 16155-03-6
- InChI Key : GZNDUKANJZIZOT-UHFFFAOYSA-N
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : MNPP has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth effectively, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Cell Cycle Regulation : The compound has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically, MNPP inhibits WEE1 kinase, leading to the promotion of cell cycle progression in cancer cells, making it a potential candidate for cancer therapy .
Anticancer Activity
Recent studies have focused on the potential of MNPP in cancer treatment. For instance, a study demonstrated that MNPP significantly induced degradation of And1 protein in non-small cell lung cancer (NSCLC) cell lines (A549 and H460) in a dose-dependent manner. At a concentration of 5 µM, MNPP reduced And1 levels by 38% in H460 cells and by 19% in A549 cells .
Concentration (µM) | And1 Degradation (%) |
---|---|
1 | 10 |
5 | 38 |
10 | 50 |
This degradation was found to be dependent on the ubiquitin-proteasome pathway, as indicated by experiments using proteasome inhibitors like MG132 . Furthermore, combining MNPP with PARP1 inhibitors enhanced its efficacy in inhibiting cell proliferation and increasing DNA damage in NSCLC cells.
Antimicrobial Studies
In addition to its anticancer properties, MNPP has been evaluated for its antimicrobial activity. A study assessing various piperazine derivatives found that MNPP exhibited notable antibacterial properties, particularly against E. coli and S. aureus, with effective concentrations significantly lower than those required for many conventional antibiotics .
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNDUKANJZIZOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385032 | |
Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16155-03-6 | |
Record name | 1-methyl-4-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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